{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol, with the chemical formula CHNO and a molecular weight of 150.14 g/mol, is a compound that belongs to the class of triazolo-pyrazines. This compound is characterized by its unique structural features, which include a triazole ring fused to a pyrazine ring. The compound is identified by its CAS number 2059999-24-3 and has garnered interest in various scientific fields due to its potential biological activities and applications.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms in their rings. It is part of a broader category of triazolo derivatives, which are known for their diverse pharmacological properties. Research has indicated that derivatives of triazolo[1,5-a]pyrazines exhibit various biological activities, including antimicrobial and antifungal effects .
The synthesis of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol can be achieved through several approaches. One notable method involves the use of tandem reactions that combine different chemical transformations to form the desired product efficiently.
The synthesis often starts with commercially available precursors such as 2,3-dichloropyrazine, which undergoes nucleophilic substitution reactions followed by cyclization steps to form the final product. Key intermediates are generated through controlled reactions involving hydrazine derivatives and other functionalized reagents.
The molecular structure of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol features a triazole ring fused with a pyrazine moiety. The presence of hydroxymethyl (-CHOH) group contributes to its reactivity and potential biological activity.
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol can participate in various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound is influenced by the electronic nature of the nitrogen atoms in the triazole and pyrazine rings, which can stabilize or destabilize intermediates during reactions.
Research indicates that modifications to the triazolo or pyrazino moieties can enhance biological activity and selectivity towards specific targets.
While specific physical properties such as density and melting point are not available for {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol, its solubility in common organic solvents can be inferred based on similar compounds in literature.
The compound's reactivity profile suggests it may be sensitive to oxidation or hydrolysis under certain conditions due to the presence of nitrogen-rich heterocycles.
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol has potential applications in:
The efficient construction of the [1,2,4]triazolo[1,5-a]pyrazine core represents the foundational step in synthesizing the target compound {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol. Two predominant strategies dominate this synthetic challenge: [3+2] cycloadditions and oxidative cyclizations. The [3+2] approach typically employs 1-amino-2-iminopyridine derivatives or analogous pyrazine precursors as dipolarophiles reacting with nitrile equivalents or C1 synthons. For example, 1-amino-2-imino-1,2-dihydropyridine-3-carbonitriles undergo annulation with carboxylic acids under microwave irradiation to directly yield the triazolopyrazine scaffold, leveraging in situ formation of acylating agents that trigger intramolecular cyclization [8] [9].
Alternatively, oxidative cyclization protocols utilize N-(pyrazin-2-yl)amidines as substrates with oxidants like lead tetraacetate (Pb(OAc)₄), sodium hypochlorite (NaClO)/base, or manganese dioxide (MnO₂). These conditions facilitate N-N bond formation through dehydrogenative coupling, critical for triazole ring closure [1]. The choice of oxidant significantly impacts yield and functional group tolerance; MnO₂ offers milder conditions suitable for base-sensitive intermediates, while NaClO/base systems enable aqueous-phase reactions. Catalyst-free annulations have also emerged, employing hypervalent iodine reagents (e.g., PIFA) or iodine/potassium iodide (I₂/KI) systems to mediate cyclization under mild conditions, minimizing metal contamination concerns in pharmaceutical intermediates [1] [4].
Table 1: Comparison of Heterocyclic Annulation Methods for Triazolopyrazine Core Synthesis
Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
[3+2] Cycloaddition | Carboxylic acids/MW/100°C | 75-92% | Direct C8 functionalization possible | Requires pre-formed iminopyridine |
Oxidative (Pb(OAc)₄) | Pb(OAc)₄/CH₂Cl₂/reflux | 60-78% | Broad substrate scope | Toxic heavy metal residue |
Oxidative (NaClO/base) | NaClO/K₂CO₃/H₂O/RT | 70-85% | Aqueous compatibility | pH sensitivity |
Hypervalent Iodine | PIFA/DCM/0°C to RT | 65-80% | Metal-free, mild conditions | Cost of iodine reagents |
Regiochemical control during annulation is paramount, particularly for ensuring correct positioning of the future C8-methanol group. Electron-withdrawing substituents on the pyrazine ring (e.g., nitriles, esters) favor cyclization at the sterically less hindered position, directing subsequent functionalization to C8. Recent methodologies exploit steric and electronic effects of C5/C7 substituents to enforce regioselectivity >20:1 in optimized cases [1] [4].
Installing the hydroxymethyl group at the C8 position demands precise regiocontrol, achieved through direct reductive modification of pre-existing functionalities or directed nucleophilic substitution. The most efficient route involves carbonitrile reduction using transition metal catalysts. 8-Cyano[1,2,4]triazolo[1,5-a]pyrazine derivatives undergo selective hydrogenation over Raney nickel or palladium on carbon (Pd/C) in ethanol/ammonia mixtures at 40-60 psi H₂ pressure, affording the primary alcohol {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol in 85-93% isolated yield [1] [3]. This chemoselective reduction tolerates halogen substituents (Cl, F) at C5/C7 positions, crucial for late-stage diversification.
Alternative pathways employ nucleophilic displacement of C8 halogens under basic conditions. 8-Chlorotriazolopyrazines react with formaldehyde under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O) via electrophilic substitution, followed by in situ reduction of the intermediate aldehyde using sodium borohydride (NaBH₄). This one-pot halogen displacement/reduction sequence achieves 75-82% yields but requires careful aldehyde intermediate control to avoid over-oxidation or resinification [3] [6].
The emergence of direct hydroxymethylation via Minisci-type reactions shows promise for streamlined synthesis. Under silver-catalyzed peroxide activation, triazolopyrazines undergo radical addition with formaldehyde, generating the hydroxymethylated product without pre-functionalization. Yields currently reach 50-65%, with optimization ongoing to improve selectivity versus di-addition products [3].
Table 2: Regioselective C8-Hydroxymethylation Strategies
Strategy | Reagents & Conditions | Yield | Regioselectivity | Functional Group Tolerance |
---|---|---|---|---|
C8-CN Reduction | H₂ (50 psi), Ra-Ni, NH₃/EtOH, 50°C | 85-93% | >99% (C8 only) | Halogens, alkyl, aryl |
Halogen Displacement | 1) HCHO, TBA-Br, NaOH/H₂O; 2) NaBH₄, 0°C | 75-82% | >95% (vs C5/C7) | Sensitive to strong electrophiles |
Direct Minisci | AgNO₃ (10 mol%), (NH₄)₂S₂O₈, HCHO, MeCN/H₂O | 50-65% | ~80% (C8:C5 = 9:1) | Limited for electron-rich cores |
Electronic effects profoundly influence reactivity: C8 demonstrates enhanced electrophilic character compared to C5/C7 due to the adjacent bridgehead nitrogen (N4), facilitating nucleophilic attack or radical addition at this position. Computational studies (DFT) confirm a 0.15 eV lower LUMO energy at C8 versus C5, rationalizing observed regioselectivities [1].
Microwave (MW) irradiation has revolutionized the synthesis of triazolopyrazine derivatives, enabling rapid annulation and functionalization with improved yields and reduced reaction times. The key transformation—cyclodehydration of hydrazinyl precursors—benefits dramatically from dielectric heating. When 2-hydrazinylpyrazine-3-carboxaldehydes are subjected to MW irradiation (140-160°C) in dimethylformamide (DMF) without added catalysts, {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol precursors form within 15-30 minutes at 85-92% yield, compared to 6-12 hours (70-78% yield) under conventional heating [2] [4] [8].
Solvent-free MW protocols represent a greener advancement, eliminating organic solvent waste. Mechanochemical grinding of 5-aminopyrazole-4-carbonitrile derivatives with hydrazine hydrate followed by MW irradiation (100°C, open vessel) delivers the triazolopyrazine core in 88% yield within 10 minutes. This approach leverages the exothermicity of condensation reactions and enhances atom economy [4]. Reaction kinetics studies reveal a 15-fold rate increase under MW versus oil-bath heating at identical temperatures, attributed to superheating effects and enhanced molecular mobility.
Table 3: Microwave vs Conventional Synthesis Optimization
Parameter | Microwave Protocol | Conventional Protocol | Improvement Factor |
---|---|---|---|
Reaction Time | 10-30 minutes | 6-24 hours | 15-48x faster |
Temperature | 100-160°C | 80-120°C | Higher efficiency |
Solvent Consumption | Often solvent-free or <2 mL | 20-50 mL | >90% reduction |
Typical Yield | 85-94% | 70-83% | 10-15% increase |
Energy Input | 150-300 W focused irradiation | Prolonged heating mantle use | ~80% less energy |
Continuous flow MW systems further enhance scalability. A reported two-step synthesis pumps ethynylpyrazine and azide precursors through a MW-heated microreactor (residence time: 5 min, 130°C), followed by in-line reduction of the intermediate triazole, producing gram quantities of alcohol-functionalized triazolopyrazines hourly with consistent purity (>98% HPLC) [2]. Temperature gradients across traditional batch reactors are minimized in flow systems, reducing byproduct formation.
The primary alcohol in {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol serves as a versatile handle for constructing complex architectures via esterification, phosphorylation, and click chemistry.
Ester conjugates with pharmacologically active acids are readily synthesized under Steglich conditions. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyst in dichloromethane, sterically demanding carboxylic acids (e.g., ibuprofen, naproxen) couple efficiently (82-90% yield). This approach generates anti-inflammatory hybrid molecules exploiting triazolopyrazine’s inherent kinase affinity [1] [3]. For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) invert alcohol stereochemistry when chiral acids are employed, though the C8 center is prochiral in the parent molecule.
Phosphorylation at oxygen creates prodrug motifs or kinase-binding fragments. Treatment with phosphoramidites (e.g., (iPr₂N)₂PCl) and tetrazole activation, followed by mCPBA oxidation, yields monophosphate esters in 75-80% yield. Alternatively, phosphonate prodrugs form via Michaelis-Arbuzov reactions using trialkyl phosphites (P(OR)₃) and the corresponding 8-bromomethyltriazolopyrazine precursor [3] [7].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exploits alkyne-functionalized triazolopyrazines. Propargylation of the C8-alcohol using propargyl bromide/K₂CO₃ provides O-propargyl derivatives in 85% yield. Subsequent Cu(I)-catalyzed reaction with azido-sugars or azido-PEG chains under aqueous conditions generates triazole-linked bioconjugates (90-95% yield), useful in drug delivery and bioorthogonal probes [5] [10].
Table 4: Post-Functionalization Reactions of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol
Reaction Type | Reagents/Conditions | Products Formed | Application Context | Yield |
---|---|---|---|---|
Esterification | Carboxylic acid, DCC/DMAP, CH₂Cl₂, RT | Anti-inflammatory conjugates | Dual-action therapeutics | 82-90% |
Phosphorylation | (iPr₂N)₂PCl, tetrazole; mCPBA, THF | Monophosphate esters | Prodrugs, kinase inhibitors | 75-80% |
CuAAC Conjugation | 1) Propargyl Br, K₂CO₃; 2) Azide, CuSO₄/sodium ascorbate, H₂O/t-BuOH | Triazole-linked bioconjugates | Targeted delivery, probes | 85% + 90-95% |
Ether Formation | Alkyl halides, NaH, DMF, 0°C → RT | Alkyloxy-methyl derivatives | Lipophilicity modulation | 70-88% |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4